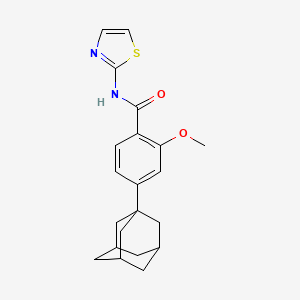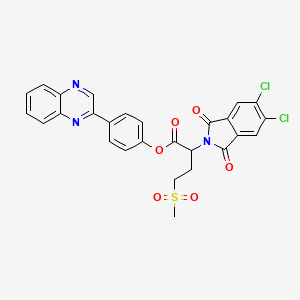![molecular formula C16H15BrN2O3 B4112179 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4112179.png)
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide
説明
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPB belongs to the class of benzamides, which have been studied for their ability to modulate various biological pathways. In
作用機序
The mechanism of action of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is not fully understood, but it is believed to involve the modulation of various biological pathways. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide can alter the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis. Additionally, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel, which can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In inflammation research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation. In neurological disorders, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to modulate neurotransmitter release and improve cognitive function.
実験室実験の利点と制限
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has several advantages for lab experiments, including its ability to modulate various biological pathways and its potential as a therapeutic agent. However, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, the mechanism of action of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research on 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, including the identification of its specific targets and the optimization of its chemical properties. Additionally, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide could be studied in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity. Further research could also explore the potential of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide in other disease models, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its ability to modulate various biological pathways and its potential in cancer, inflammation, and neurological disorders. The synthesis method of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide involves several steps, and its mechanism of action is not fully understood. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the research on 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, including the identification of its specific targets and the optimization of its chemical properties.
科学的研究の応用
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its ability to modulate neurotransmitter release and improve cognitive function.
特性
IUPAC Name |
2-[2-(4-bromophenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(22-12-8-6-11(17)7-9-12)16(21)19-14-5-3-2-4-13(14)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAROQHRTVISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenoxy)propanoylamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112104.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)
![7-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4112122.png)
![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B4112129.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4112131.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112139.png)
![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)

![4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4112160.png)
![ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4112166.png)

![(4-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4112190.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)